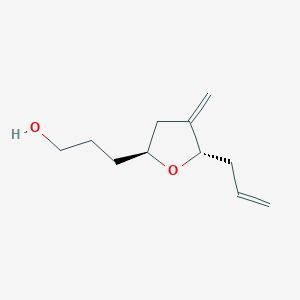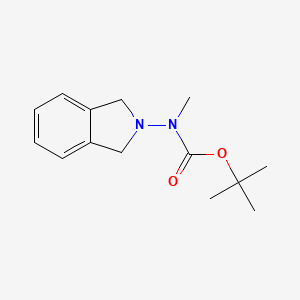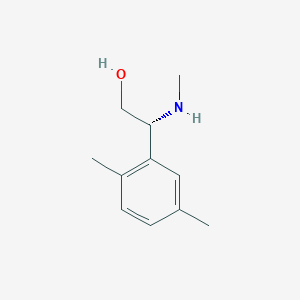
(2-(Hydroxyamino)phenyl)boronicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(Hydroxyamino)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom connected to two hydroxyl groups and an organic substituent. This particular compound features a hydroxyamino group attached to a phenyl ring, which is further connected to the boronic acid moiety. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Hydroxyamino)phenyl)boronic acid typically involves the reaction of a phenylboronic acid derivative with a hydroxyamino compound. One common method is the hydroboration of an appropriate phenyl derivative, followed by oxidation to introduce the boronic acid functionality . Another approach involves the direct borylation of phenyl compounds using diboron reagents under catalytic conditions .
Industrial Production Methods
Industrial production of boronic acids, including (2-(Hydroxyamino)phenyl)boronic acid, often employs scalable methods such as the Suzuki-Miyaura coupling. This reaction is favored due to its mild conditions and high functional group tolerance . The process involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base .
Análisis De Reacciones Químicas
Types of Reactions
(2-(Hydroxyamino)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The boronic acid moiety can participate in substitution reactions, particularly in the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Biaryl compounds formed through Suzuki-Miyaura coupling.
Aplicaciones Científicas De Investigación
(2-(Hydroxyamino)phenyl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (2-(Hydroxyamino)phenyl)boronic acid involves its interaction with specific molecular targets. In biological systems, the boronic acid moiety can form reversible covalent bonds with diol-containing biomolecules, such as sugars and nucleotides . This interaction is pH-dependent and can be exploited for selective binding and release of target molecules .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid: Lacks the hydroxyamino group but shares the boronic acid functionality.
4-Carboxy-2-nitrophenylboronic acid: Contains a carboxy and nitro group, offering different reactivity and applications.
2-Bromo-5-pyridylboronic acid: Features a bromine and pyridyl group, used in different synthetic contexts.
Uniqueness
(2-(Hydroxyamino)phenyl)boronic acid is unique due to the presence of the hydroxyamino group, which imparts distinct reactivity and binding properties. This makes it particularly useful in applications requiring specific interactions with diol-containing biomolecules .
Propiedades
Fórmula molecular |
C6H8BNO3 |
|---|---|
Peso molecular |
152.95 g/mol |
Nombre IUPAC |
[2-(hydroxyamino)phenyl]boronic acid |
InChI |
InChI=1S/C6H8BNO3/c9-7(10)5-3-1-2-4-6(5)8-11/h1-4,8-11H |
Clave InChI |
WUVKJNKJZYMLLN-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=CC=C1NO)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Methyl4-chlorothieno[3,2-c]pyridine-7-carboxylate](/img/structure/B15233482.png)

![2-({7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-yl}amino)ethan-1-ol](/img/structure/B15233498.png)


![8,19-dioxo-7,18-di(tridecan-7-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1,3(12),4(9),5,10,13(23),14,16,20(24),21,25-undecaene-6,17-diolate](/img/structure/B15233515.png)
